Cas no 2172465-23-3 (3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid)

3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a pyrrolidine ring with a propanoic acid side chain, offering conformational flexibility and enhanced solubility in organic solvents. The Fmoc group ensures efficient deprotection under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) protocols. This compound is particularly valuable for introducing constrained secondary structures or modifying peptide backbones, enabling precise control over peptide conformation and bioactivity. Its high purity and stability under standard SPPS conditions make it a reliable choice for researchers developing complex peptidomimetics or constrained peptides.
3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid structure
2172465-23-3 structure
Product Name:3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid
CAS No:2172465-23-3
MF:C26H29N3O6
MW:479.524966955185
CID:6358319
PubChem ID:165538922
Update Time:2025-10-25

3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid
    • 2172465-23-3
    • 3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetyl}pyrrolidin-3-yl)propanoic acid
    • EN300-1510568
    • Inchi: 1S/C26H29N3O6/c30-23(27-14-24(31)29-12-11-17(15-29)9-10-25(32)33)13-28-26(34)35-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,30)(H,28,34)(H,32,33)
    • InChI Key: SZCIVNKPFQYJBG-UHFFFAOYSA-N
    • SMILES: O=C(CNC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)N1CCC(CCC(=O)O)C1

Computed Properties

  • Exact Mass: 479.20563565g/mol
  • Monoisotopic Mass: 479.20563565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 125Ų

3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid Pricemore >>

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3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid Related Literature

Additional information on 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid

3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic Acid: A Comprehensive Overview

The compound 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid, identified by the CAS number 2172465-23-3, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a propanoic acid moiety. These structural elements contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceuticals. The Fmoc group, in particular, has been extensively utilized as a protecting group in peptide synthesis due to its stability under mild conditions and ease of removal. This makes the compound an attractive candidate for applications in drug design and delivery systems. Researchers have also explored its potential in bioconjugation chemistry, where the ability to selectively modify biomolecules is crucial for creating targeted therapies.

The pyrrolidine ring within the molecule adds another layer of complexity, offering opportunities for stereochemical manipulation and functionalization. This feature has led to investigations into its role as a chiral auxiliary in asymmetric synthesis, a technique that is increasingly important in the production of enantiomerically pure compounds. Additionally, the propanoic acid moiety provides a versatile platform for further chemical modifications, enabling the creation of derivatives with diverse functionalities.

From a synthetic perspective, the construction of this compound involves multi-step processes that require precision and control. The incorporation of the Fmoc group typically involves nucleophilic acyl substitution reactions, while the formation of the pyrrolidine ring often employs cyclization techniques such as intramolecular amidation or ring-closing metathesis. These methods not only highlight the versatility of modern organic synthesis but also underscore the challenges associated with assembling such intricate molecules.

In terms of applications, this compound has shown promise in several areas. For instance, its use as a building block in peptide synthesis has been documented in recent publications, where it serves as a stable intermediate that can be readily modified to incorporate additional functionalities. Furthermore, its role in medicinal chemistry has been explored through studies examining its interactions with biological targets, such as enzymes and receptors. These investigations are critical for understanding its potential therapeutic applications.

Another area of interest is its application in materials science. The unique combination of structural elements within this compound suggests that it could serve as a precursor for advanced polymers or hybrid materials with tailored properties. Researchers have begun to explore its potential as a monomer in polymerization reactions, where its reactivity and compatibility with other monomers are key considerations.

The synthesis and characterization of this compound also contribute to our broader understanding of organic chemistry principles. For example, studies on its reactivity under various conditions provide insights into the behavior of similar molecules, aiding in the design of more efficient synthetic routes. Moreover, computational studies have been conducted to predict its electronic properties and stability, offering valuable data for experimental validation.

In conclusion, 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}pyrrolidin-3-yl)propanoic acid represents a fascinating example of modern organic chemistry's capabilities. Its complex structure and diverse functional groups make it a valuable tool in various research domains, from drug discovery to materials development. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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